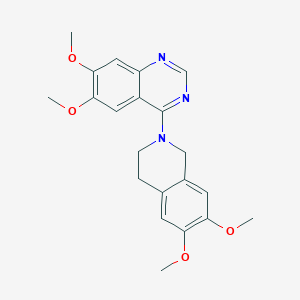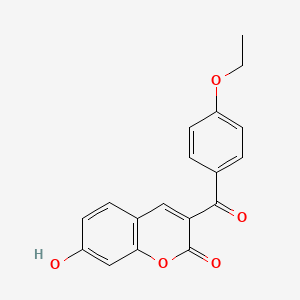![molecular formula C20H24Cl2N6O2 B6478559 8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 898437-21-3](/img/structure/B6478559.png)
8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C20H24Cl2N6O2 and its molecular weight is 451.3 g/mol. The purity is usually 95%.
The exact mass of the compound 8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is 450.1337794 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “AKOS001393061” (also known as “Z237733792”, “8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione”, or “F2636-0032”), focusing on six unique applications:
Pharmacological Research
Antidepressant Potential: This compound has shown promise in pharmacological research, particularly in the development of new antidepressant medications. Its structure suggests it may interact with serotonin and dopamine receptors, which are critical in mood regulation .
Neuroprotective Agents
Neurodegenerative Diseases: Research indicates that AKOS001393061 could be a potential neuroprotective agent. Its ability to cross the blood-brain barrier and its interaction with neural receptors make it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Oncology
Anti-Cancer Properties: Studies have explored the compound’s efficacy in inhibiting cancer cell proliferation. Its unique molecular structure allows it to interfere with specific cellular pathways that are often upregulated in cancer cells .
Cardiovascular Research
Anti-Hypertensive Effects: The compound has been investigated for its potential to lower blood pressure. Its interaction with certain receptors in the cardiovascular system suggests it could be developed into a new class of anti-hypertensive drugs .
Anti-Inflammatory Applications
Inflammatory Diseases: AKOS001393061 has shown anti-inflammatory properties in preliminary studies. It may inhibit the production of pro-inflammatory cytokines, making it a potential treatment for conditions like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Research
Antibacterial and Antifungal Activity: The compound has demonstrated significant antibacterial and antifungal properties. This makes it a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Psychiatric Disorders
Anxiolytic Effects: Research has also focused on the compound’s potential anxiolytic (anxiety-reducing) effects. Its interaction with GABA receptors suggests it could be effective in treating anxiety disorders .
Metabolic Disorders
Anti-Diabetic Potential: Preliminary studies suggest that AKOS001393061 may have a role in managing diabetes. It appears to influence insulin sensitivity and glucose metabolism, which are crucial in the treatment of diabetes .
Propiedades
IUPAC Name |
8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N6O2/c1-3-7-28-16-17(25(2)20(30)24-18(16)29)23-19(28)27-10-8-26(9-11-27)12-13-14(21)5-4-6-15(13)22/h4-6H,3,7-12H2,1-2H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPENQBJSLYBDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{4-[4,6,10,12,16,18,22,24-octakis(acetyloxy)-8,14,20-tris[4-(2-ethoxy-2-oxoethoxy)phenyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15,17,19(26),21,23-dodecaen-2-yl]phenoxy}acetate](/img/structure/B6478484.png)
![4-methyl-5-[2-(3-methyladamantane-1-carbonyloxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B6478491.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6478501.png)
![3-({1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride](/img/structure/B6478508.png)

![ethyl 4-[1-(2-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6478527.png)
![(2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B6478531.png)
![N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide](/img/structure/B6478535.png)
![N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide hydrochloride](/img/structure/B6478538.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6478546.png)
![N'-[(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazide](/img/structure/B6478566.png)

![ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6478578.png)